molecular formula C10H11F3N2O B13205693 N-(2-aminoethyl)-4-(trifluoromethyl)benzamide CAS No. 94319-94-5

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B13205693
CAS No.: 94319-94-5
M. Wt: 232.20 g/mol
InChI Key: JPRXDQLABXRTTL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide is a chemical compound characterized by the presence of an aminoethyl group attached to a benzamide structure, with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be summarized as follows:

    Starting Materials: 4-(trifluoromethyl)benzoic acid and 2-aminoethanol.

    Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.

    Procedure: The activated 4-(trifluoromethyl)benzoic acid is reacted with 2-aminoethanol under reflux conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminoethyl group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    4-(trifluoromethyl)benzamide: Lacks the aminoethyl group, affecting its ability to interact with biological targets.

    N-(2-aminoethyl)-4-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and reactivity.

Uniqueness

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminoethyl group allows for specific interactions with biological targets.

Properties

CAS No.

94319-94-5

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-1-7(2-4-8)9(16)15-6-5-14/h1-4H,5-6,14H2,(H,15,16)

InChI Key

JPRXDQLABXRTTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)C(F)(F)F

Origin of Product

United States

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